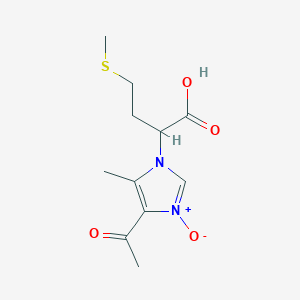![molecular formula C23H19N3O4 B14942003 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often associated with pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. The reaction conditions often require the use of a palladium catalyst and a base such as cesium carbonate .
Industrial Production Methods
the principles of green chemistry, such as using ionic liquids as solvents and optimizing reaction conditions to minimize waste, can be applied to scale up the synthesis .
化学反応の分析
Types of Reactions
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and pyrazoloquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
科学的研究の応用
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in targeting cancer cells.
作用機序
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer activities.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole group.
COX inhibitors: Benzodioxole derivatives have been evaluated as cyclooxygenase inhibitors and cytotoxic agents.
Uniqueness
4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its combination of a pyrazoloquinoline core and a benzodioxole moiety, which confer distinct biological activities and potential therapeutic applications .
特性
分子式 |
C23H19N3O4 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C23H19N3O4/c27-16-8-4-7-15-20(16)19(13-9-10-17-18(11-13)30-12-29-17)21-22(24-15)25-26(23(21)28)14-5-2-1-3-6-14/h1-3,5-6,9-11,19,24-25H,4,7-8,12H2 |
InChIキー |
OGIFWKMHCSQLGM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14941929.png)
![N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14941936.png)
![2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14941943.png)

![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14941963.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941964.png)
![2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide](/img/structure/B14941965.png)
![4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B14941966.png)

![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14941984.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)
